N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a hydroxy-methoxyphenyl group and a thiophen-2-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 1-(4-hydroxy-3-methoxyphenyl)methanediol
Uniqueness
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-10(11-5-6-13(18)14(8-11)20-2)16-17-15(19)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3,(H,17,19)/b16-10+ |
InChI Key |
ZLVSHZRLDKJZAS-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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